molecular formula C11H8O4 B1594534 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 42059-79-0

6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1594534
CAS No.: 42059-79-0
M. Wt: 204.18 g/mol
InChI Key: ILFXSWVYDSZVBC-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde, also known as 3-formyl-6-methoxychromone, is a chromone derivative with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol. This compound is characterized by the presence of a methoxy group at the 6th position and a formyl group at the 3rd position on the chromone ring system. Chromones are known for their diverse biological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 6-methoxy-2-naphthol with formylating agents such as formic acid or formamide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: Chromone derivatives, including 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, have been studied for their potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research has explored the use of this compound in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Similar structure with an ethoxy group instead of a methoxy group.

  • 3-Formyl-6-nitrochromone: Contains a nitro group at the 6th position.

  • 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Contains chlorine atoms at the 6th and 8th positions.

Uniqueness: 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group enhances its stability and solubility, making it a valuable compound in various applications.

Properties

IUPAC Name

6-methoxy-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFXSWVYDSZVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350989
Record name 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-79-0
Record name 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYCHROMONE-3-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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